![molecular formula C₂₄H₃₉N₃O₂S B1140121 (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide CAS No. 159878-05-4](/img/structure/B1140121.png)
(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide
説明
This compound belongs to a class of chiral decahydroisoquinoline derivatives, known for their complex structure and potential biological activity. These compounds are characterized by their unique stereochemistry and functional groups, which play a crucial role in their chemical and physical properties, as well as their reactivity and interaction with biological targets.
Synthesis Analysis
The synthesis of similar chiral compounds typically involves multistep organic reactions, starting from simple precursors to achieve the desired stereochemistry and functionalization. For instance, the crystal structures of related hemihydrates have been reported, indicating moderate activity as aspartyl protease inhibitors, prepared from Boc-phenylalanine epoxide, highlighting the intricate synthesis routes possible for such compounds (Cunico et al., 2016).
科学的研究の応用
Crystal Structure and Antimalarial Activity
The crystal structures of two hemihydrates related to the chemical have been analyzed, revealing moderate antimalarial activity in vitro against Plasmodium falciparum. These structures exhibit significant molecular conformations and intermolecular interactions, with water molecules playing a crucial role in forming three-dimensional arrays. This study underscores the potential utility of these compounds in developing antimalarial therapies (Cunico et al., 2016).
Synthesis and Characterization
An efficient and environmentally friendly synthesis method for the intermediate of nelfinavir, closely related to the chemical, has been described. The process involves several steps, including the use of potassium hydroxide catalysis and methanol reflux. Spectral characterization techniques such as MALDI-TOF MS and NMR have provided valuable information for structure characterization and quality control (Yan et al., 2008).
Heterogeneous Catalytic Hydrogenation
Research on the heterogeneous catalytic hydrogenation of a related compound over supported metal catalysts has shown selectivity towards forming the desired isoquinolinecarboxamide. Ru and Rh catalysts demonstrated no deactivation over 100 hours, with Ru showing the best performance. This study highlights the importance of catalyst selection in the synthesis of complex organic compounds (Kwak et al., 2002).
Antiviral and Antioxidant Properties
The synthesis and characterization of related compounds have led to the discovery of potent antiviral compounds with significant activity against various viral strains. Structural analysis and biological evaluation have contributed to the understanding of their mechanism of action and potential therapeutic applications (Baughman et al., 1995).
特性
IUPAC Name |
(3S,4aS,8aS)-2-[(2R,3R)-3-amino-2-hydroxy-4-phenylsulfanylbutyl]-N-tert-butyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H39N3O2S/c1-24(2,3)26-23(29)21-13-17-9-7-8-10-18(17)14-27(21)15-22(28)20(25)16-30-19-11-5-4-6-12-19/h4-6,11-12,17-18,20-22,28H,7-10,13-16,25H2,1-3H3,(H,26,29)/t17-,18+,20-,21-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWGHKOLIXLOLBU-XRYRHKQGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CC2CCCCC2CN1CC(C(CSC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H]1C[C@@H]2CCCC[C@@H]2CN1C[C@H]([C@H](CSC3=CC=CC=C3)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101105404 | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
CAS RN |
159878-05-4 | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=159878-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101105404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What spectroscopic techniques were used to characterize the structure of (3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide?
A1: The research paper utilized a combination of spectroscopic methods to confirm the structure of the compound:
- Infrared Spectroscopy (IR): This technique identified the characteristic vibrations of functional groups within the molecule. []
- MALDI-TOF MS: This mass spectrometry method provided the molecular ion and quasi-molecular ion peaks, confirming the molecular weight. []
- Nuclear Magnetic Resonance (NMR): Various NMR techniques were employed, including:
- ¹H NMR and ¹³C NMR: Provided information about the hydrogen and carbon environments in the molecule. []
- DEPT: Distinguished between different types of carbon atoms (CH, CH₂, CH₃). []
- HMBC: Revealed long-range couplings between protons and carbons, aiding in structure determination. []
- HSQC: Identified correlations between directly bonded protons and carbons. []
- DQF-COSY: Determined correlations between neighboring protons. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3](/img/structure/B1140038.png)
![2-[2-[2-[2-[6-(Biotinylaminohexanoyl]aminoethoxy]ethoxy]ethoxy]-4-[3-(trifluoromethyl)-3H-diazirin-3-yl]benzoic Acid, Methyl Ester](/img/structure/B1140039.png)
![(3R,4S,5S,6S)-1-Aza-5-carboxyl-4-hydroxy-6-isopropyl-3-methyl-7-oxabicyclo[3.3.0]octan-2-one](/img/structure/B1140041.png)

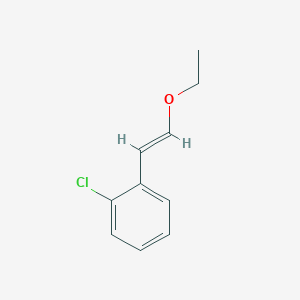

![Octadecanamide, N-[(1S,2R,3E)-1-[(alpha-D-galactopyranosyloxy)methyl]-2-hydroxy-3-heptadecen-1-yl]-](/img/structure/B1140050.png)

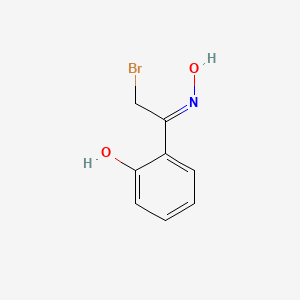
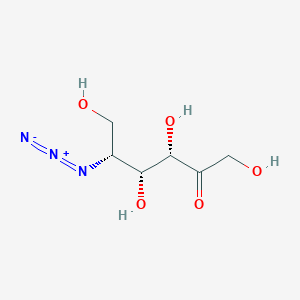
![[(5S,6R,7R,8R)-6-acetyloxy-8-azido-2,2-dimethyl-1,3,10-trioxaspiro[4.5]decan-7-yl] acetate](/img/structure/B1140057.png)
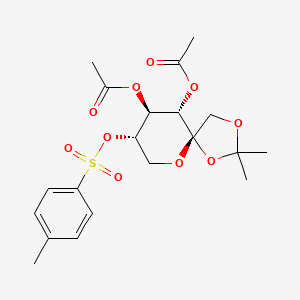
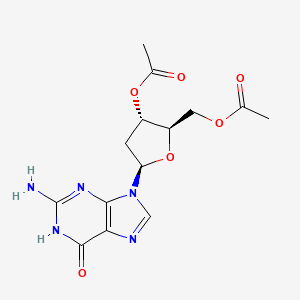
![6-(Benzyloxy)-8-bromo-2-(2,2,5,5-tetramethyl-1,2,5-azadisilolidin-1-yl)-9-[(6aR,8R,9aR)-2,2,4,4-tetra(propan-2-yl)tetrahydro-2H,4H,6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-9H-purine](/img/structure/B1140061.png)